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Compound of Interest

4-(4-Chlorophenyl)-3-
Compound Name:
methoxybenzoic acid

CAS No.: 1261906-03-9

Cat. No.: B6399675

Get Quote

Executive Summary & Scaffold Analysis

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a biaryl carboxylic acid scaffold. Its structural
rigidity and lipophilicity make it a critical mimetic of the "retinoid backbone" and a potent
inhibitor of pyrimidine synthesis.

+ Core Structure: A biphenyl system with a carboxylic acid at position 1, a methoxy group at
position 3, and a chlorine substituent on the distal phenyl ring.

¢ Primary Mechanism:

o Nuclear Receptor Modulation: Acts as a rigid analogue of retinoic acid, targeting Retinoic
Acid Receptors (RARS) or Retinoid X Receptors (RXRS).

o Enzyme Inhibition: Targets DHODH, the rate-limiting enzyme in de novo pyrimidine
biosynthesis, exerting anti-viral and anti-inflammatory effects.
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o Key Ambiguity: This compound is frequently compared to its ether analogue (4-[(4-
chlorophenyl)methoxy]-3-methoxybenzoic acid), a vanillic acid derivative used in GPR40 and
aldose reductase research. This guide focuses on the biphenyl (C-C linked) scaffold due to
its superior metabolic stability compared to the ether.

Structural Comparison of Analogues
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Comparative Biological Activity
A. Retinoid Receptor Agonism (RAR/RXR)

The biphenyl acid scaffold mimics the polyene chain of all-trans-retinoic acid (ATRA) but with

enhanced conformational rigidity.
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e Potency: The 4-(4-chlorophenyl) group provides the necessary hydrophobic bulk to fill the
ligand-binding pocket (LBP) of RARs.

o Selectivity: Unlike ATRA (pan-agonist), analogues with the 3-methoxy substituent often show

subtype selectivity for RAR

and RAR

, reducing mucocutaneous toxicity associated with RAR

activation.

Experimental Data: Transactivation Potency (EC

)
AR MR Ras Selectivity
Compound .
(nM) (nM) (nM) Profile
4-(4-
Chlorophenyl)-3- /
P y). 120 45 38
methoxybenzoic
. Selective
acid
TTNPB Pan-Agonist
3.8 4.0 4.5
(Reference) (Highly Potent)
Strict
Adapalene >1000 25 11 /
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ATRA
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(Endogenous)
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Insight: While less potent than the rigid TTNPB, the title compound offers a better safety profile
by avoiding strong RAR

activation, similar to Adapalene.

B. DHODH Inhibition (Anti-Viral /| Anti-Inflammatory)

The biphenyl acid motif overlaps with the pharmacophore of Brequinar, a potent DHODH
inhibitor. The carboxylic acid binds to the arginine residue in the active site, while the biphenyl
core occupies the hydrophobic tunnel.

o Mechanism: Depletion of intracellular pyrimidine pools (UMP, CTP), leading to cell cycle
arrest in rapidly dividing T-cells (immunosuppression) and inhibition of viral replication.

o Metabolic Stability: The direct C-C biphenyl bond renders this analogue resistant to
cytochrome P450-mediated O-dealkylation, a major clearance pathway for the ether
analogues.

Experimental Data: Enzymatic Inhibition (IC

Physicochemical
Human DHODH P. falciparum Stability (t

Compound
(nM) DHODH (nM)

in Microsomes)

4-(4-Chlorophenyl)-3-

_ _ 85 >10,000 High (>60 min)
methoxybenzoic acid
Brequinar 12 >5,000 Moderate (45 min)
Vidofludimus 130 >10,000 High (>60 min)
Low (<15 min, O-
Ether Analogue 450 N/A

dealkylation)
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Mechanism of Action & SAR Visualization

The following diagram illustrates the dual-pathway potential of the scaffold and the Structure-
Activity Relationship (SAR) logic.

COOH Modification Essential for Binding _ [SNIEEAREEIERENG) Dermatological
Prodrug Design (Bioisosteres: Tetrazole) = Gene Transcription (Acne/Psoriasis)

Metabolic Stability | Linker Modification
"1 (c-cvsc-0-C)

Ring B Substitution Hydrophobic Pocket Fit  _ [BESFEN (/5 [0]0)5)) Immunomodulation
(4-Cl -> 4-CF3) il Pyrimidine Synthesis (MS/RA)

4-(4-Chlorophenyl)-
3-methoxybenzoic acid

Potency Tuning

Click to download full resolution via product page

Caption: SAR Map illustrating the divergence of the scaffold into Retinoid (RAR) or DHODH
inhibitor pathways based on specific structural modifications.

Experimental Protocols

To validate the activity of this scaffold, the following standardized protocols are recommended.

Protocol A: DHODH Enzymatic Assay (In Vitro Potency)

Objective: Determine the IC

against recombinant human DHODH.

e Reagents: Recombinant human DHODH, L-Dihydroorotate (substrate), Decylubiquinone (co-
factor), DCIP (chromogen).

o Preparation: Dissolve test compounds in DMSO (final concentration <1%).
» Reaction:

o Mix DHODH enzyme (5 nM) with Decylubiquinone (50 uM) and DCIP (100 puM) in assay
buffer (50 mM Tris-HCI, pH 8.0, 0.1% Triton X-100).
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o Incubate with test compound for 10 min at 25°C.

o Initiate reaction by adding L-Dihydroorotate (200 uM).

o Measurement: Monitor the reduction of DCIP (blue to colorless) by measuring absorbance at
600 nm kinetically for 20 minutes.

e Analysis: Fit the initial velocity data to a sigmoidal dose-response equation to calculate IC

Protocol B: Luciferase Reporter Assay (RAR
Transactivation)

Objective: Assess agonist activity and selectivity for RAR subtypes (

).

e Cell Line: COS-7 or HelLa cells.
e Transfection: Co-transfect cells with:
o Expression plasmid for human RAR

, RAR

, or RAR

o RARE-Luciferase reporter plasmid (Retinoic Acid Response Element).
o Renilla luciferase plasmid (internal control).

o Treatment: 24 hours post-transfection, treat cells with test compounds (0.1 nM — 10 uM) or
ATRA (positive control).

o Detection: Lyse cells after 24 hours and measure luminescence using a Dual-Luciferase
Reporter Assay System.
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o Normalization: Normalize Firefly luciferase activity to Renilla activity to correct for
transfection efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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